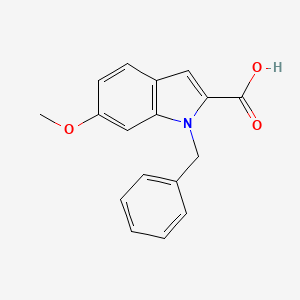

1-Benzyl-6-methoxy-1H-indole-2-carboxylic acid

Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole derivatives represent a cornerstone in the fields of organic and medicinal chemistry, largely due to their profound and wide-ranging biological activities. nih.govnih.gov This class of heterocyclic compounds is ubiquitous in nature, forming the core structure of many natural products, alkaloids, and essential biomolecules. eurekaselect.comnih.gov The indole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous clinically approved drugs. nih.govnih.gov

The therapeutic applications of indole derivatives are remarkably diverse, spanning treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions. nih.gov For instance, the vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are potent anticancer agents that function by inhibiting tubulin polymerization. nih.gov The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin also features an indole core and works by inhibiting cyclooxygenase (COX) enzymes. nih.gov Furthermore, indole-based compounds are crucial in neuroscience, as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) are both derivatives of indole. nih.gov The structural versatility of the indole ring allows for extensive chemical modification, enabling chemists to synthesize vast libraries of compounds and fine-tune their biological and pharmacological properties for the development of novel therapeutic agents. nih.govijpsr.com

Overview of the Indole Nucleus as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to certain molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. ingentaconnect.comresearchgate.net The indole nucleus is widely recognized as one of the most prominent examples of such a scaffold. eurekaselect.comingentaconnect.comnih.gov This privileged status stems from its unique structural and electronic properties. The bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a rigid yet adaptable framework that can interact with the binding sites of various proteins and enzymes. eurekaselect.comresearchgate.net

The indole ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. ingentaconnect.com The ability of the indole scaffold to serve as a versatile template has been demonstrated by its presence in drugs targeting a wide array of receptors, such as G-protein coupled receptors (GPCRs), and enzymes like kinases and phosphodiesterases. eurekaselect.comingentaconnect.comnih.gov This inherent promiscuity makes the indole nucleus an attractive starting point for drug discovery campaigns, as modifying the substituents on the ring can lead to potent and selective ligands for a desired biological target. researchgate.net

Historical Context of Indole Carboxylic Acids in Chemical Biology

The history of indole chemistry is intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgatamanchemicals.com A major breakthrough in indole synthesis came in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a method that remains one of the most reliable ways to produce substituted indoles. wikipedia.orgcreative-proteomics.com This reaction often involves the formation and subsequent decarboxylation of an indole-2-carboxylic acid intermediate. wikipedia.org

Interest in indole derivatives intensified in the 1930s with the discovery of the indole structure within the essential amino acid tryptophan and plant auxins like indole-3-acetic acid. wikipedia.orgatamanchemicals.com This established the fundamental role of indole-containing molecules in biological systems. nih.gov Indole carboxylic acids, particularly indole-2-carboxylic acid and indole-3-acetic acid, became recognized not only as crucial biosynthetic precursors and intermediates but also as molecules with inherent biological activities. nih.govwikipedia.org They have since served as pivotal starting materials for the synthesis of a vast number of more complex, biologically active indole derivatives, including those with potential therapeutic applications against a range of diseases. mdpi.comnih.gov

Rationale for Researching 1-Benzyl-6-methoxy-1H-indole-2-carboxylic acid

While direct and extensive research on this compound is not widely published, a strong rationale for its investigation can be constructed based on the known biological activities of its constituent chemical motifs. The design of this molecule represents a strategic combination of three key structural features, each known to influence pharmacological properties.

The N-1 Benzyl (B1604629) Group: Substitution at the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate a compound's properties. The introduction of a benzyl group has been shown to enhance the biological activity of indole derivatives in several studies. For example, N-benzyl indoles have demonstrated potent antimicrobial and anticancer activities, with some derivatives showing significant efficacy against ovarian cancer models. nih.govresearchgate.net This substituent can increase lipophilicity, potentially improving cell membrane permeability, and can engage in additional binding interactions, such as π-π stacking, with target proteins. rsc.org

The C-6 Methoxy (B1213986) Group: The position and nature of substituents on the benzene portion of the indole ring are critical determinants of biological activity. A methoxy group (-OCH₃) at the C-6 position has been incorporated into various indole derivatives to enhance their therapeutic potential. For instance, shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position in certain analogues resulted in compounds with high affinity for the melatonin receptor. nih.gov Furthermore, substitutions at the C-6 position have been shown to improve the metabolic stability and biological activity of indole-based antiprion agents. nih.gov

The C-2 Carboxylic Acid Group: The carboxylic acid moiety at the C-2 position is a versatile functional group. It can act as a hydrogen bond donor and acceptor, which is crucial for binding to many biological targets. It also serves as a key synthetic handle, allowing for the straightforward creation of amides, esters, and other derivatives. mdpi.comnih.gov For example, derivatives of 5-methoxy-1H-indole-2-carboxylic acid have been synthesized and investigated for their anti-proliferative and neuropharmacological properties. mdpi.commdpi.com

The combination of these three moieties in a single molecule, This compound , presents a compelling case for its synthesis and biological evaluation. It is hypothesized that the unique interplay of these functional groups could lead to novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for various therapeutic targets.

Data Tables

Table 1: Key Structural Features of this compound

| Feature | Description | Potential Contribution to Bioactivity |

| Indole Nucleus | A bicyclic aromatic heterocycle | Privileged scaffold, interacts with diverse biological targets. |

| N-1 Benzyl Group | A benzyl substituent on the indole nitrogen | Enhances lipophilicity, potential for π-π stacking interactions, can increase potency. |

| C-6 Methoxy Group | An electron-donating methoxy group | Modulates electronic properties, can improve metabolic stability and receptor affinity. |

| C-2 Carboxylic Acid | A carboxyl functional group | Acts as a hydrogen bond donor/acceptor, key site for derivatization. |

Table 2: Examples of Bioactive Indole Derivatives

| Compound Name | Core Structure | Therapeutic Application |

| Indomethacin | Indole-3-acetic acid derivative | Anti-inflammatory (NSAID) nih.gov |

| Serotonin | 5-Hydroxytryptamine | Neurotransmitter nih.gov |

| Melatonin | N-acetyl-5-methoxytryptamine | Hormone nih.gov |

| Vincristine | Indole alkaloid | Anticancer nih.gov |

| Sumatriptan | Indole derivative | Antimigraine researchgate.net |

| Ondansetron | Indole derivative | Antiemetic researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-6-methoxyindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-14-8-7-13-9-16(17(19)20)18(15(13)10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGFOZZEKIZGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 6 Methoxy 1h Indole 2 Carboxylic Acid

Direct Synthesis Strategies for 1-Benzyl-6-methoxy-1H-indole-2-carboxylic acid

Direct synthesis strategies typically commence with a pre-formed indole (B1671886) ring that already contains some of the desired functionalities. The final target molecule is then achieved through sequential reactions that install the remaining substituents.

A primary route to this compound involves the N-alkylation of a suitable precursor, such as 6-methoxyindole-2-carboxylic acid. This method directly introduces the benzyl (B1604629) group onto the indole nitrogen. The reaction generally involves deprotonation of the indole N-H with a base to form an indolide anion, which then acts as a nucleophile, attacking an electrophilic benzylating agent like benzyl bromide.

Commonly used bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃), and the reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.org The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions. For instance, the use of KOH in DMSO is an effective system for the N-benzylation of indole. orgsyn.org

| Precursor | Reagents | Solvent | Conditions | Product |

| 6-Methoxyindole-2-carboxylic acid | 1. Base (e.g., KOH, NaH) 2. Benzyl bromide | DMF or DMSO | Room Temperature to mild heating | This compound |

| Indole | KOH, Benzyl bromide | DMSO | Room Temperature, exothermic | 1-Benzylindole orgsyn.org |

Another prevalent and efficient strategy is the hydrolysis of a corresponding ester precursor, most commonly the methyl or ethyl ester. This two-step approach involves first synthesizing Methyl 1-Benzyl-6-methoxy-1H-indole-2-carboxylate, followed by its conversion to the target carboxylic acid. The ester precursor is often easier to purify and handle than the final acid.

The hydrolysis is typically achieved under basic conditions, using reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF). clockss.org The reaction mixture is often heated to ensure complete conversion. Following the saponification, an acidic workup with an acid like hydrochloric acid (HCl) is required to protonate the carboxylate salt and precipitate the final carboxylic acid product. ttuhsc.edu

| Ester Precursor | Reagents | Solvent | Conditions | Product |

| Methyl 1-Benzyl-6-methoxy-1H-indole-2-carboxylate | NaOH or LiOH | Methanol/Water or THF/Water | Room Temperature to Reflux | This compound |

| Ethyl 4,6-dichloro-3-[(benzylamino)methyl]indole-2-carboxylate | Base (unspecified) | Not specified | Not specified | 4,6-Dichloro-3-[(benzylamino)methyl]indole-2-carboxylic acid ttuhsc.edu |

This pathway also utilizes an ester intermediate, Methyl 6-methoxyindole-2-carboxylate. The "electrophilic treatment" in this context refers to the N-benzylation reaction, where the indole nitrogen of the ester attacks a benzyl electrophile. This approach is often preferred as the ester group can modulate the reactivity of the indole ring and may lead to cleaner reactions compared to alkylating the free acid.

The reaction conditions are similar to those described for the N-alkylation of the carboxylic acid precursor (Section 2.1.1), employing a base to deprotonate the indole nitrogen followed by the addition of benzyl bromide or a similar benzylating agent. orgsyn.org Once the N-benzylated ester, Methyl 1-Benzyl-6-methoxy-1H-indole-2-carboxylate, is formed and purified, it is then subjected to hydrolysis as detailed in the previous section to yield the final acid.

Classical and Modern Indole Synthesis Protocols Relevant to the Compound

These methods build the indole core itself from acyclic precursors, incorporating the required substituents during the ring-forming process.

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.org Discovered by Emil Fischer in 1883, the reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com

To synthesize the core of this compound, an adaptation of this method would be employed. The key starting materials would be (4-methoxyphenyl)hydrazine (B1593770) and a pyruvate (B1213749) derivative, such as pyruvic acid or an ethyl pyruvate. The acid catalyst, which can be a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂), facilitates the condensation to form a hydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgnih.gov This would yield 6-methoxyindole-2-carboxylic acid or its corresponding ester. The N-benzyl group would then be introduced in a subsequent step as described in Section 2.1.

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product (after N-benzylation & hydrolysis) |

| (4-methoxyphenyl)hydrazine | Pyruvic acid or Ethyl pyruvate | H₂SO₄, PPA, or ZnCl₂ | This compound |

Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction, though its application for N-alkylation of indoles is less common than for C-alkylation. nih.govbeilstein-journals.org Typically, the indole ring undergoes electrophilic substitution at the C3 position due to the high electron density at this site. nih.gov However, under specific conditions, N-alkylation can be achieved.

The reaction involves treating the indole with a benzylating agent (e.g., benzyl chloride or benzyl alcohol) in the presence of a Lewis acid catalyst. nih.govbeilstein-journals.org Achieving selectivity for N-alkylation over C-alkylation can be challenging and often requires careful selection of the catalyst, solvent, and reaction temperature. Problems with over-alkylation can also occur. nih.gov For this reason, direct N-alkylation via an indolide anion (as in Section 2.1.1) is generally a more controlled and higher-yielding method for introducing the N-benzyl group onto an indole-2-carboxylic acid framework.

Transition-Metal-Catalyzed Coupling Reactions for Indole Formation

The synthesis of the indole nucleus, a core component of this compound, can be achieved through various classical and modern synthetic strategies. chim.it Traditional methods for constructing methoxy-substituted indoles include the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available aniline (B41778) and benzaldehyde (B42025) derivatives as starting materials. chim.it

In recent decades, transition-metal-catalyzed reactions have become powerful tools for the formation of C-C and C-N bonds essential for constructing the indole ring system. researchgate.net Palladium-based catalysts, in particular, are versatile and show high activity and broad substrate scope in cross-coupling reactions. researchgate.net One-pot syntheses involving palladium-catalyzed tandem reactions have been developed for the efficient assembly of multi-substituted indole carboxylic acids. For instance, a strategy integrating nucleophilic substitution with palladium-catalyzed C-N or C-O cross-coupling facilitates the rapid construction of the indole core. acs.org Such methods often rely on the oxidative addition of an aryl C-Br bond to a Pd(0) species, which can induce intramolecular cyclization. acs.org

The synthesis of the specific target molecule, this compound, would typically involve the initial formation of the 6-methoxy-1H-indole-2-carboxylic acid scaffold, followed by N-benzylation. The N-benzylation step is commonly achieved by reacting the indole nitrogen with benzyl bromide in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). orgsyn.org

Palladium-Catalyzed C-H Activation in Indole Carboxylic Acids

Direct functionalization of carbon-hydrogen (C-H) bonds represents an atom-economical and efficient strategy in organic synthesis. beilstein-journals.org Palladium catalysis plays a pivotal role in this field due to its versatility and tolerance of various functional groups. beilstein-journals.org For indole carboxylic acids, palladium-catalyzed C-H activation predominantly occurs at the electron-rich C-3 position. mdpi.comresearchgate.net

Mechanistic studies have shown that a (η³-benzyl)palladium(II) complex, generated in situ from a Pd(0) catalyst and a benzyl alcohol in water, can effectively activate the C-3 C-H bond of an indole carboxylic acid. mdpi.comresearchgate.net This activation leads to the formation of a key palladium-indole intermediate. mdpi.com This process is part of a domino reaction sequence that can lead to the synthesis of more complex molecules like bis(indolyl)methanes. mdpi.comresearchgate.net The carboxylic acid group at the C-2 position can act as a directing group in these transformations. researchgate.net Notably, water plays a crucial role in this catalytic system by promoting the activation of the benzyl alcohol's C-O bond and stabilizing charged intermediates. mdpi.com

The general mechanism for C-H alkenylation of indoles involves an electrophilic palladation step, which is often the rate-determining step, followed by a syn-β-hydride elimination to yield the final product and regenerate the active catalyst. beilstein-journals.org

Chemical Reactivity and Derivatization Studies of this compound

Oxidation Reactions and Product Formation

The indole ring is an electron-rich heterocycle and is generally susceptible to oxidation. However, specific studies detailing the oxidation reactions and resulting product formation for this compound are not extensively documented in the scientific literature. The outcome of such reactions would depend on the specific oxidizing agent and reaction conditions employed.

Reduction Reactions and Derivative Synthesis

Electrophilic Substitution at the Indole Ring (e.g., C-3 Position)

The indole nucleus is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic and thus the primary site for substitution. The presence of the electron-donating methoxy (B1213986) group at the C-6 position further enhances the electron density of the ring system, facilitating electrophilic attack.

A key example of electrophilic substitution is the palladium-catalyzed C-H activation at the C-3 position, as discussed previously. mdpi.com In this reaction, an electrophilic (η³-benzyl)palladium(II) complex activates the C-3 C-H bond, leading to subsequent C-C bond formation. mdpi.comresearchgate.net Other common electrophilic substitution reactions for indoles include Vilsmeier-Haack formylation, which introduces a formyl group at the C-3 position. This reaction has been successfully applied to various indole-2-carboxylate (B1230498) esters to produce 3-formyl derivatives, which are versatile intermediates for further synthesis. ttuhsc.edunih.gov

| Reaction Type | Position of Substitution | Typical Reagent/Catalyst | Reference |

|---|---|---|---|

| C-H Activation/Benzylation | C-3 | Pd(OAc)₂ / Benzyl Alcohol | mdpi.comresearchgate.net |

| Vilsmeier-Haack Formylation | C-3 | POCl₃ / DMF (or N-methylformanilide) | ttuhsc.edunih.gov |

Coupling Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of this compound is a versatile functional handle for a variety of coupling reactions, primarily leading to the formation of esters and amides.

Amide Formation: Amide bonds can be readily formed by reacting the carboxylic acid with an amine in the presence of a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.comresearchgate.net For example, 5-methoxy-1H-indole-2-carboxylic acid has been successfully coupled with substituted benzyl hydrazines using EDCI to produce N-benzyl-5-methoxy-1H-indole-2-carbohydrazide derivatives. mdpi.com Other coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective for forming peptide-like bonds involving indole-2-carboxylic acids. nih.gov

Ester Formation: Esterification can be achieved through standard methods, such as reaction with an alcohol under acidic conditions. A more advanced method involves the direct palladium-catalyzed benzylation of carboxylic acids using toluene (B28343) as the benzyl source. nih.govsemanticscholar.org This reaction proceeds via a benzylic C-H activation mechanism under an oxygen atmosphere, providing an atom-economic route to benzyl esters. nih.govsemanticscholar.org

| Product Type | Reaction | Key Reagents | Reference |

|---|---|---|---|

| Amide | Amide Coupling | Amine, EDCI | mdpi.comresearchgate.net |

| Amide | Peptide Coupling | Amine, HBTU | nih.gov |

| Benzyl Ester | Direct Benzylation | Toluene, Pd Catalyst, O₂ | nih.govsemanticscholar.org |

Amide Bond Formation with Amines

The conversion of this compound to its corresponding amides is a common strategy in the development of new chemical entities. This transformation is typically achieved through the use of coupling agents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to promote efficient amide bond formation. luxembourg-bio.comnih.gov The reaction generally proceeds under mild conditions, offering a broad scope for the amine coupling partner. For instance, the reaction of this compound with a variety of amines in the presence of a suitable coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would be expected to yield the desired amide derivatives in good yields.

| Amine | Coupling Agent | Solvent | Product |

| Benzylamine | EDC/HOBt | DMF | N-Benzyl-1-benzyl-6-methoxy-1H-indole-2-carboxamide |

| Piperidine | HATU | DCM | (1-Benzyl-6-methoxy-1H-indol-2-yl)(piperidin-1-yl)methanone |

| Aniline | DCC/DMAP | CH2Cl2 | N-Phenyl-1-benzyl-6-methoxy-1H-indole-2-carboxamide |

This table represents hypothetical examples based on common amide coupling reactions and is for illustrative purposes.

Esterification with Alcohols

Esterification of this compound is another key transformation that can be used to modify its properties. The Fischer-Speier esterification is a classic and direct method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.gov The reaction is typically carried out by refluxing the carboxylic acid in an excess of the alcohol, which also serves as the solvent.

For example, heating this compound in methanol with a catalytic amount of sulfuric acid would be expected to produce methyl 1-benzyl-6-methoxy-1H-indole-2-carboxylate. The reaction is an equilibrium process, and to drive it towards the product, the removal of water using a Dean-Stark apparatus can be employed.

| Alcohol | Acid Catalyst | Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 1-benzyl-6-methoxy-1H-indole-2-carboxylate |

| Ethanol | TsOH | Reflux, Dean-Stark | Ethyl 1-benzyl-6-methoxy-1H-indole-2-carboxylate |

| Isopropanol | H₂SO₄ | Reflux | Isopropyl 1-benzyl-6-methoxy-1H-indole-2-carboxylate |

This table represents hypothetical examples based on Fischer-Speier esterification and is for illustrative purposes.

Functionalization of the Methoxy Group

The methoxy group at the 6-position of the indole ring offers another site for chemical modification, primarily through demethylation to the corresponding phenol. This transformation is significant as it allows for the introduction of new functional groups via etherification or other reactions at the phenolic hydroxyl group.

A common and effective reagent for the O-demethylation of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comnih.gov The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures, followed by warming to room temperature. The strong Lewis acidity of BBr₃ facilitates the cleavage of the methyl-oxygen bond. researchgate.net Another classical method involves the use of strong protic acids like hydrobromic acid (HBr), often at elevated temperatures. chem-station.com

The resulting 1-benzyl-6-hydroxy-1H-indole-2-carboxylic acid can then serve as a precursor for a variety of other derivatives.

Conversion of the 2-Carboxylate Group to Alkyl Moieties

Transforming the 2-carboxylate group into an alkyl moiety, such as a methyl group, significantly alters the electronic and steric properties of the indole core. A common route to achieve this involves the reduction of the carboxylic acid to a primary alcohol, followed by deoxygenation.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to their corresponding primary alcohols. ochemacademy.comlibretexts.org Thus, treatment of this compound with LiAlH₄ in an ethereal solvent like tetrahydrofuran (THF) would yield (1-benzyl-6-methoxy-1H-indol-2-yl)methanol. youtube.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgunirioja.es

The subsequent conversion of the alcohol to an alkyl group can be achieved through a two-step process, such as conversion to a tosylate followed by reduction with a hydride source like LiAlH₄, or via a Barton-McCombie deoxygenation.

Alternatively, a decarboxylation reaction could be employed to remove the carboxyl group, followed by a subsequent alkylation at the 2-position of the indole ring. organic-chemistry.orggoogle.com

| Starting Material | Reagent(s) | Intermediate | Final Product |

| This compound | 1. LiAlH₄, THF2. TsCl, Pyridine3. LiAlH₄, THF | (1-Benzyl-6-methoxy-1H-indol-2-yl)methanol | 1-Benzyl-6-methoxy-2-methyl-1H-indole |

This table represents a hypothetical multi-step synthesis and is for illustrative purposes.

Spectroscopic and Advanced Analytical Characterization of 1 Benzyl 6 Methoxy 1h Indole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the molecular framework, atom connectivity, and chemical environment.

The ¹H NMR spectrum of 1-Benzyl-6-methoxy-1H-indole-2-carboxylic acid provides characteristic signals that are crucial for its identification. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

The benzylic methylene (B1212753) protons (CH₂) typically appear as a sharp singlet in the range of δ 5.5–5.6 ppm. The aromatic protons of the benzyl (B1604629) group usually resonate as a multiplet between δ 7.2 and 7.4 ppm. The protons of the indole (B1671886) core exhibit distinct chemical shifts influenced by the substituents. The proton at the C3 position of the indole ring is expected to appear as a singlet around δ 7.2-7.3 ppm. The protons on the benzene (B151609) ring of the indole nucleus are observed in the aromatic region, with their specific shifts and coupling patterns determined by the positions of the methoxy (B1213986) and benzyl groups. For instance, in related indole-2-carboxylic acids, the aromatic protons resonate between δ 7.0 and 7.7 ppm. chemicalbook.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, and its presence can be confirmed by D₂O exchange. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 11.0 | br s |

| Indole H-4, H-5, H-7 | 6.8 - 7.7 | m |

| Indole H-3 | 7.2 - 7.3 | s |

| Benzyl-Aromatic | 7.2 - 7.4 | m |

| Benzyl-CH₂ | 5.5 - 5.6 | s |

| OCH₃ | ~ 3.8 | s |

Note: Predicted values are based on data for structurally similar compounds. Actual values may vary depending on solvent and experimental conditions. s = singlet, br s = broad singlet, m = multiplet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the carbons of the indole ring, the benzyl group, and the methoxy group.

The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum, around δ 162-168 ppm. The carbons of the indole ring resonate between approximately δ 100 and δ 140 ppm. For the parent 1-benzylindole-2-carboxylic acid, carbon signals appear at values including 102.9, 110.8, 120.7, 122.2, 123.4, and 127.8 ppm for the indole core. spectrabase.com The benzyl group carbons would show signals around δ 50.5 ppm for the methylene carbon and in the δ 126-137 ppm range for the aromatic carbons. rsc.org The methoxy carbon (OCH₃) is expected to have a chemical shift in the range of δ 55-56 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 162 - 168 |

| Indole C-6 (with OCH₃) | ~156 |

| Indole & Benzyl Aromatic Cs | 100 - 140 |

| OCH₃ | 55 - 56 |

| Benzyl-CH₂ | ~50 |

Note: Predicted values are based on data for structurally related indole derivatives. spectrabase.comrsc.org

Two-dimensional (2D) NMR experiments are powerful for confirming the complex structure of molecules by revealing correlations between nuclei. wikipedia.org For this compound, several 2D NMR techniques would be employed for complete structural assignment. researchgate.netharvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity of protons within the benzyl group's aromatic ring and within the substituted benzene portion of the indole core. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. It allows for the unambiguous assignment of ¹³C signals based on the already assigned ¹H signals. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the attachment of the benzyl group to the indole nitrogen (N1) by observing a correlation between the benzylic CH₂ protons and the C2 and C7a carbons of the indole ring.

Together, these 2D NMR experiments provide a complete and unambiguous picture of the molecular structure, confirming the specific substitution pattern of the indole ring. slideshare.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like carboxylic acids. In positive ion mode, the analysis of this compound (molecular formula C₁₈H₁₅NO₃, molecular weight 293.32 g/mol ) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 294.11. rsc.org High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. acs.org

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion ([M+H]⁺) to produce characteristic product ions. For indole derivatives, fragmentation often involves the loss of small neutral molecules. scirp.orgrsc.org Key fragmentation pathways for the protonated this compound could include:

Loss of water (H₂O, 18 Da) from the carboxylic acid group.

Loss of carbon dioxide (CO₂, 44 Da) via decarboxylation, a common fragmentation for carboxylic acids. rsc.org

Cleavage of the benzyl group, leading to a prominent ion at m/z 91 (the tropylium (B1234903) cation, [C₇H₇]⁺).

The study of these fragmentation patterns provides valuable structural confirmation, complementing the data obtained from NMR spectroscopy. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like this compound. medicaljournalssweden.se

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a small amount of acid (like formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form. Detection is commonly performed using a UV detector, as the indole and benzyl rings are strong chromophores. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram. Preparative HPLC can be used for the isolation and purification of the compound from reaction mixtures. medicaljournalssweden.se

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds, including indole derivatives. bjbms.org For carboxylic acids, which are often involved in various metabolic pathways, developing sensitive and selective LC methods is crucial. nih.gov The analysis of this compound and its analogues typically employs reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

The choice of detector is critical. While many carboxylic acids lack a strong chromophore for ultraviolet (UV) absorbance detection, the indole nucleus present in the target compound allows for UV detection. nih.gov However, for trace-level analysis or detection in complex biological matrices, derivatization may be employed to enhance detectability. nih.govresearchgate.net An alternative and highly sensitive method is fluorescence detection, which can be utilized after derivatization or if the molecule possesses native fluorescence. nih.gov For instance, a quantitative method for 6-hydroxy-5-methoxyindole-2-carboxylic acid, a related metabolite, was developed using HPLC with fluorometric detection. medicaljournalssweden.se

Method development involves optimizing several parameters, including the column type (e.g., C18), mobile phase composition (often a mixture of an aqueous buffer like phosphate (B84403) or acetate (B1210297) with an organic modifier like acetonitrile or methanol), flow rate, and detector wavelength. The application of a liquid mobile phase allows for modifications in polarity during the chromatographic run (gradient elution), which is a significant advantage for separating complex mixtures. bjbms.org

Below is a table summarizing typical HPLC conditions used for the analysis of a related indole carboxylic acid derivative.

| Parameter | Conditions for 6-hydroxy-5-methoxyindole-2-carboxylic acid |

| Column | µBondapak C18 |

| Mobile Phase | 0.1 M sodium phosphate buffer (pH 4.5) / Methanol (B129727) (80:20, v/v) |

| Detection | Fluorometric |

| Excitation λ | 310 nm |

| Emission λ | 430 nm |

| Reference | medicaljournalssweden.se |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores. The indole ring system in this compound acts as an effective chromophore, giving rise to characteristic absorption bands in the UV region. These absorptions are due to π→π* electronic transitions within the aromatic system. srce.hr

Studies on related indole derivatives provide insight into the expected spectral properties. The UV spectrum of indole itself shows distinct bands, and the spectra of its derivatives are similar, though substituent effects can cause bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts. srce.hr For example, the UV spectra of 3-methylindole (B30407) and D-tryptophan in water exhibit four bands resulting from the π→π* transitions in the indole ring. srce.hr The protonation of the indole ring in strongly acidic media can also be monitored by UV spectroscopy, as it leads to significant changes in the absorption spectrum. srce.hr

The presence of the benzyl group at the N1 position and the methoxy group at the C6 position on the indole core would be expected to influence the position and intensity of these absorption maxima. The methoxy group, being an auxochrome, typically causes a bathochromic shift.

The table below presents UV absorption data for closely related indole carboxylic acids.

| Compound | Solvent | λmax (nm) | Reference |

| Indole-2-carboxylic acid | Water | ~216, ~270 | srce.hr |

| 5,6-dimethoxy-1H-indole-2-carboxylic acid | Not Specified | ~230, ~330 | umaine.edu |

| 3-Methylindole | Water | 218, 278 | srce.hr |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific XRD data for this compound is not available, extensive studies on the closely related compound 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provide a strong basis for understanding its likely crystalline structure. mdpi.comsemanticscholar.org

A recently discovered polymorph of MI2CA was characterized in detail, revealing crucial information about its molecular geometry and intermolecular interactions. mdpi.comnih.gov This polymorph crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comsemanticscholar.org A key feature of its crystal structure is the formation of cyclic dimers, where two MI2CA molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com

In addition to this primary dimeric motif, the crystal packing is further stabilized by other interactions. N-H···O hydrogen bonds form between the indole N-H group of one dimer and the oxygen atom of the methoxy group of an adjacent dimer. mdpi.comnih.gov These interactions, along with weaker C-H···O contacts, create a robust three-dimensional supramolecular architecture. mdpi.com The presence of the bulky N-benzyl group in this compound would likely disrupt this specific packing arrangement, potentially leading to different hydrogen bonding patterns or the incorporation of π-π stacking interactions involving the benzyl rings.

The crystallographic data for a polymorph of 5-methoxy-1H-indole-2-carboxylic acid is summarized below.

| Parameter | Crystal Data for MI2CA (Polymorph 2) |

| Chemical Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.04(8) |

| Z | 4 |

| Key Interactions | Cyclic O-H···O dimers; N-H···O hydrogen bonds |

| Reference | mdpi.comsemanticscholar.orgnih.gov |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. edinst.commt.com These methods are powerful tools for identifying functional groups and elucidating molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Analysis of the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provides a detailed template for these assignments. mdpi.com

O-H Stretch: The carboxylic acid O-H group involved in strong hydrogen bonding (as seen in the cyclic dimers of MI2CA) gives rise to a very broad and intense absorption band, typically observed in the 3200 to 2500 cm⁻¹ region. mdpi.com

N-H Stretch: The indole N-H stretching vibration is expected to appear as a sharper band. In a polymorph of MI2CA, where the N-H group is involved in an N-H···O hydrogen bond, this band is observed at 3342 cm⁻¹. mdpi.com

C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid is one of the most intense and characteristic bands in the IR spectrum. For MI2CA, this band is located at 1676 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid dimer. semanticscholar.org

C-O Stretches: The spectrum will also feature C-O stretching vibrations from the carboxylic acid group and the methoxy ether group, typically in the 1300-1000 cm⁻¹ region. mdpi.com

Aromatic C=C and C-H Stretches: Vibrations associated with the indole and benzyl aromatic rings will appear in the 1600-1450 cm⁻¹ (C=C stretching) and 3100-3000 cm⁻¹ (aromatic C-H stretching) regions. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. edinst.com For indole-containing molecules, Raman spectra typically show strong bands corresponding to the indole ring breathing modes. For example, solid indole exhibits dominant peaks at 760 cm⁻¹ (in-phase ring breathing) and 1010 cm⁻¹ (out-of-phase ring breathing). researchgate.net The N-H bending mode in the indole ring is also observable. researchgate.net Raman spectroscopy is highly sensitive to lattice vibrations in crystals, making it an excellent tool for studying polymorphism. mt.com

The table below details the principal IR band assignments for a polymorph of the related compound MI2CA.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| 3342 | ν(N-H) | N-H stretching | mdpi.com |

| ~3200-2500 | ν(O-H) | O-H stretching (in H-bond) | mdpi.com |

| 1676 | ν(C=O) | Carbonyl stretching | semanticscholar.org |

| 1542 | - | Aromatic ring vibration | mdpi.com |

| 1227, 1220 | ν(C-O) | C-O stretching | mdpi.com |

| 911 | γ(O-H) | O-H out-of-plane bend | mdpi.com |

| 825 | - | Aromatic C-H bend | mdpi.com |

| 640 | γ(N-H) | N-H out-of-plane bend | semanticscholar.org |

Mechanistic and Theoretical Investigations of 1 Benzyl 6 Methoxy 1h Indole 2 Carboxylic Acid

Computational Chemistry and Density Functional Theory (DFT) Studies

The optimized molecular geometry of an indole-2-carboxylic acid derivative is characterized by the planarity of the indole (B1671886) ring system. DFT calculations performed on analogous compounds, like 5-methoxy-1H-indole-2-carboxylic acid, using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, have been shown to accurately predict bond lengths, bond angles, and torsion angles that are in good agreement with experimental X-ray diffraction data. mdpi.comnih.govresearchgate.netnih.gov For 1-benzyl-6-methoxy-1H-indole-2-carboxylic acid, the geometry would be further defined by the orientation of the benzyl (B1604629) and methoxy (B1213986) groups relative to the indole core. The carboxylic acid group is typically coplanar with the indole ring to maximize conjugation. In the solid state, it is common for carboxylic acid derivatives to form dimers through intermolecular hydrogen bonding between the carboxyl groups. mdpi.comnih.gov

Table 1: Predicted vs. Experimental Geometrical Parameters for a Similar Indole Carboxylic Acid Derivative (5-methoxy-1H-indole-2-carboxylic acid)

| Parameter | Bond/Angle | Predicted (DFT) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.21 | 1.22 |

| Bond Length (Å) | C-O | 1.35 | 1.34 |

| Bond Length (Å) | N-H | 1.01 | 0.86 |

| Bond Angle (°) | O=C-O | 122.5 | 122.1 |

| Bond Angle (°) | C-N-C | 108.9 | 109.2 |

Note: Data is for the analogous compound 5-methoxy-1H-indole-2-carboxylic acid and is intended to be illustrative of the expected values for this compound.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and the nature of bonding within a molecule. wikipedia.orgmpg.deq-chem.comwisc.edu For this compound, NBO analysis would reveal the delocalization of electron density within the π-conjugated system of the indole ring and the benzyl group.

Key electronic features anticipated from an NBO analysis include:

Natural Charges: The oxygen atoms of the carboxylic acid and methoxy groups are expected to possess significant negative natural charges, while the adjacent carbon and hydrogen atoms would be positively charged. The nitrogen atom of the indole ring will also exhibit a negative charge.

Table 2: Illustrative NBO Analysis Data for a Substituted Aromatic System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π*(C=C) | ~20-40 | Lone pair donation to π system |

| π (C=C) | π*(C=C) | ~15-30 | π-π* conjugation |

| LP (N) | π*(C=C) | ~30-60 | Lone pair donation to π system |

Note: E(2) represents the stabilization energy of the donor-acceptor interaction. The values are generalized and would be specific to the calculated structure of this compound.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.comchemrxiv.org The predicted vibrational spectrum for this compound would exhibit characteristic bands for its functional groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in an Indole Carboxylic Acid Derivative

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Indole N-H | ~3400-3500 |

| O-H stretch | Carboxylic Acid O-H | ~3000-3300 (broad) |

| C-H stretch | Aromatic C-H | ~3000-3100 |

| C=O stretch | Carboxylic Acid C=O | ~1680-1710 |

| C=C stretch | Aromatic C=C | ~1400-1600 |

| C-O stretch | Methoxy C-O | ~1250 |

Note: These are typical ranges and the exact predicted frequencies would be obtained from a DFT calculation on the specific molecule. The O-H stretching frequency is often broad due to hydrogen bonding. mdpi.commdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound were not identified, the general principles can be applied. The indole scaffold is a common motif in molecules that bind to a variety of biological targets. A docking simulation would involve placing the 3D structure of the compound into the binding site of a target protein and scoring the different poses based on their binding affinity.

The key interactions that would be assessed in a docking simulation of this compound include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The N-H group of the indole ring can also act as a hydrogen bond donor.

π-π Stacking: The aromatic indole and benzyl rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site.

Hydrophobic Interactions: The benzyl group and the carbon framework of the indole ring can form hydrophobic interactions with nonpolar residues.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Table 4: Potential Interacting Amino Acid Residues in a Hypothetical Protein Binding Site

| Interaction Type | Functional Group on Ligand | Potential Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Carboxylic Acid (OH), Indole (NH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Carboxylic Acid (C=O), Methoxy (O) | Arginine, Lysine, Histidine, Serine, Threonine |

| π-π Stacking | Indole Ring, Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Mechanistic Pathways of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The general catalytic cycle for many of these reactions involving an aryl halide (or triflate) and a coupling partner proceeds through a series of well-established steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation (for coupling with organometallic reagents) or C-H Activation: In the context of C-H functionalization, this step involves the coordination of the indole substrate to the Pd(II) center, followed by the cleavage of a C-H bond to form a palladacycle.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

For a substrate like this compound, palladium-catalyzed reactions could be directed to various positions on the indole ring. The specific pathway would depend on the reaction conditions, ligands, and the directing group. researchgate.netwildlife-biodiversity.com

Role of Carboxylic Acid as a Directing Group in C-H Activation

In the context of C-H functionalization, a directing group is a functional group on a substrate that positions a transition metal catalyst in proximity to a specific C-H bond, leading to regioselective activation. The carboxylic acid group is a well-established directing group in palladium-catalyzed C-H functionalization reactions. nih.govchim.itrsc.org

For an indole-2-carboxylic acid, the carboxylic acid can direct the palladium catalyst to the C3 position of the indole ring. The mechanism typically involves the deprotonation of the carboxylic acid to form a carboxylate, which then coordinates to the palladium center. This coordination brings the catalyst into close proximity to the C3-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. acs.orgacs.org

Alternatively, in some palladium-catalyzed reactions, the carboxylic acid at the C2 or C3 position can act as a traceless directing group, meaning it facilitates the reaction and is subsequently removed, often through decarboxylation. chim.itrsc.orgnih.govacs.org For example, a palladium-catalyzed C-H alkenylation of an indole-3-carboxylic acid can lead to the formation of a 2-vinylated indole, with the carboxylic acid group being lost in the process. chim.itrsc.org The specific role of the carboxylic acid group in this compound would be highly dependent on the specific reaction conditions and the desired transformation.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-methoxy-1H-indole-2-carboxylic acid (5-MI2CA) |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartate |

| Glutamate |

| Serine |

| Threonine |

| Arginine |

| Lysine |

| Histidine |

| Leucine |

| Isoleucine |

| Valine |

Intermolecular Interactions of this compound

A detailed crystallographic and computational analysis of the specific intermolecular interactions for this compound is not extensively available in the reviewed literature. However, by examining studies on closely related indole-2-carboxylic acid derivatives, a comprehensive theoretical framework for its expected intermolecular interactions, including hydrogen bonding and other non-covalent contacts, can be established. The molecular structure of this compound, featuring a carboxylic acid group, a methoxy group, and an indole nitrogen, provides multiple sites for significant intermolecular interactions that are crucial in dictating its solid-state packing and supramolecular architecture.

Hydrogen Bonding

The primary and most influential intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This functional group typically leads to the formation of robust centrosymmetric cyclic dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable motif observed in the crystal structures of many carboxylic acids, including indole-3-acetic acid and indole-3-carboxylic acid mdpi.com.

Furthermore, the indole N-H group, although substituted with a benzyl group in this specific molecule, would typically be a hydrogen bond donor. In related compounds where the indole nitrogen is not substituted, it often participates in N—H···O hydrogen bonds with the oxygen atom of a carboxylic or methoxy group of a neighboring molecule mdpi.comsemanticscholar.org. In the case of this compound, this specific interaction is absent due to the benzyl substitution.

Based on analogous structures, the geometric parameters for the expected O—H···O hydrogen bonds forming the carboxylic acid dimers would fall within typical ranges, with H···A (acceptor) distances around 1.7-2.1 Å and D-H···A (donor-hydrogen-acceptor) angles between 145–177° mdpi.com.

Table 1: Expected Hydrogen Bonding Interactions

| Donor-H···Acceptor | Type of Interaction | Expected Role in Crystal Packing |

| O—H···O | Strong Hydrogen Bond | Formation of centrosymmetric dimers |

| C—H···O | Weak Hydrogen Bond | Stabilization of the 3D crystal lattice |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. While a specific Hirshfeld analysis for this compound has not been reported, an analysis of related compounds provides insight into the likely distribution of intermolecular contacts.

The Hirshfeld surface is typically mapped with properties such as dnorm, which highlights regions of close intermolecular contact. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds nih.govnih.gov. For this compound, prominent red spots would be anticipated on the surface corresponding to the O—H···O hydrogen bonds of the carboxylic acid dimer.

Table 2: Predicted Major Contributions to Crystal Packing from Hirshfeld Surface Analysis

| Intermolecular Contact | Predicted Contribution | Description |

| H···H | High | Represents interactions between hydrogen atoms on the periphery of the molecules. |

| C···H/H···C | Significant | Indicates π-stacking and other carbon-hydrogen interactions. |

| O···H/H···O | Significant | Primarily represents the strong O—H···O hydrogen bonds and weaker C—H···O interactions. |

In addition to these primary interactions, the presence of the benzyl and indole rings suggests the possibility of π-π stacking interactions, which would be visualized as characteristic patterns in the fingerprint plots and contribute to the C···C contacts. These stacking interactions, along with the network of hydrogen bonds, would collectively stabilize the three-dimensional supramolecular assembly of this compound in the solid state.

Biological Activities and Applications in Chemical Biology

Anticancer Activity Studies

The indole (B1671886) ring system is a crucial pharmacophore in the development of novel anticancer agents. nih.gov Derivatives of indole-2-carboxylic acid have been a particular focus of research due to their ability to induce cell death and inhibit proliferation in various cancer models. nih.govnih.gov The biological activity of these compounds is highly dependent on the substitutions on the indole nucleus and associated side chains.

The direct cytotoxic effects of 1-Benzyl-6-methoxy-1H-indole-2-carboxylic acid on common cancer cell lines have not been extensively detailed in the available literature. However, studies on closely related analogs, particularly indole-2-carbohydrazides, have demonstrated significant anti-proliferative activity. A series of N-substituted benzyl-1H-indole-2-carbohydrazides exhibited moderate to high cytotoxicity against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. nih.gov For instance, one of the more potent derivatives in a study showed an average half-maximal inhibitory concentration (IC50) of 2 µM across these cell lines, highlighting the potential of the N-benzyl indole scaffold. nih.gov

Table 1: Cytotoxic Activity of a Related Indole Derivative (Compound 4e) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not specified individually, average of 2 µM nih.gov |

| A549 | Lung Cancer | Data not specified individually, average of 2 µM nih.gov |

| HCT116 | Colon Cancer | Data not specified individually, average of 2 µM nih.gov |

This table presents data for a structurally related N-benzyl-indole carbohydrazide, as specific data for this compound is not available in the provided sources. nih.gov

Apoptosis, or programmed cell death, is a primary mechanism by which chemotherapeutic agents eliminate cancer cells. mdpi.com Indole-containing compounds are well-documented inducers of apoptosis. nih.gov Research on indole-2-carboxylic acid derivatives has shown they can trigger apoptosis, as confirmed by methods such as flow cytometry. nih.gov For example, a study on related indole carbohydrazides demonstrated a significant increase in the population of cells positive for Annexin-V, an early marker of apoptosis. nih.gov

The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. mdpi.com For many indole derivatives, the mechanism involves arresting the cell cycle and activating the apoptotic cascade. nih.gov The transcription factor CHOP is often a key mediator, which in turn regulates pro- and anti-apoptotic members of the Bcl-2 family, leading to the activation of the mitochondrial pathway. nih.gov

The anticancer activity of indole derivatives is often traced to their interaction with specific molecular targets that regulate cell survival and proliferation.

Bcl-2 Family Proteins (Mcl-1, Bcl-2): The Bcl-2 family of proteins are central regulators of apoptosis. Anti-apoptotic members like Mcl-1 and Bcl-2 are often overexpressed in tumors, conferring resistance to cell death. researchgate.net Certain indole-2-carboxylic acids have been specifically identified as potent and selective inhibitors of Mcl-1, demonstrating on-target cancer cell killing. researchgate.net Furthermore, some therapeutic strategies using Histone Deacetylase (HDAC) inhibitors have been shown to repress Bcl-2 expression at the transcriptional level, providing a mechanism to overcome resistance to apoptosis. nih.gov

PARP: Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. A direct interaction between the anti-apoptotic protein Bcl-2 and PARP1 has been discovered, which suppresses the enzymatic activity of PARP1. researchgate.net The targeted disruption of this BCL2–PARP1 interaction could represent a viable therapeutic approach. researchgate.net

HDACs: Histone deacetylases (HDACs) are enzymes that influence gene expression through epigenetic modifications. Inhibitors of HDACs are a class of anticancer agents known to potently and selectively induce apoptosis in tumor cells while having less effect on normal cells. nih.gov Their mechanism involves the induction of a pro-apoptotic gene signature, which includes modulation of Bcl-2 family genes. nih.gov

While the specific molecular targets of this compound have not been identified, its core structure is shared by compounds known to modulate these critical anticancer targets.

Antimicrobial Activity Investigations

The indole nucleus is a recurring motif in natural and synthetic compounds possessing antimicrobial properties.

There is a lack of specific studies evaluating the antibacterial activity of this compound against Gram-positive organisms like Staphylococcus aureus. However, the parent compound, 6-methoxy-1H-indole-2-carboxylic acid, was identified as a secondary metabolite produced by Bacillus toyonensis, and this class of compounds has been noted for its antifungal and antibacterial activities. nih.gov A related indole derivative, Toyoncin, is known to exhibit antibacterial action. nih.gov Other research has shown that different indole-containing phytochemicals can effectively control the growth of S. aureus. mdpi.com

Similarly, specific data on the efficacy of this compound against Gram-negative bacteria such as Escherichia coli is not available in the reviewed literature. The structural complexity of the Gram-negative bacterial cell wall, particularly its outer membrane, often poses a challenge for antimicrobial agents, making these bacteria less susceptible than their Gram-positive counterparts. researchgate.net Studies on some related indane derivatives reported that antibacterial activity against E. coli was not detected. nih.gov

Antiviral Research Applications

The indole-2-carboxylic acid scaffold is a recognized pharmacophore for the inhibition of HIV-1 integrase, a critical enzyme for viral replication. The carboxylic acid at the C2 position can chelate essential magnesium ions within the enzyme's active site, disrupting its function. The addition of a hydrophobic benzyl (B1604629) group at the N1 position is a common strategy in the design of potent integrase strand transfer inhibitors (INSTIs). This benzyl group can form favorable interactions with a hydrophobic pocket near the active site, enhancing the binding affinity and inhibitory effect of the compound. Consequently, 1H-benzylindole analogues have been identified as a novel and promising series of HIV integrase inhibitors.

Derivatives of indole-2-carboxylic acid have been investigated for their activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. In a notable study, a series of indole-2-carboxamides were synthesized and evaluated, using the corresponding carboxylic acids as starting materials. Within this series, compounds featuring a methoxy (B1213986) group on the indole ring demonstrated moderate to good potency against intracellular T. cruzi amastigotes. Although this specific line of research was discontinued (B1498344) due to unfavorable pharmacokinetic properties, it successfully demonstrated that the 6-methoxy-indole-2-carboxylic acid scaffold is a valid starting point for designing anti-Chagasic agents.

| Compound Class | Target Organism | Activity Metric (pEC₅₀) | Significance |

|---|---|---|---|

| Methoxy-substituted indole-2-carboxamides | Trypanosoma cruzi | 5.4 - 6.2 | Demonstrates moderate to good potency of the core scaffold. |

Anti-Inflammatory Effects and Associated Mechanisms

The N-benzylindole-2-carboxylic acid structure has been identified as a potent antagonist of the CCR2b chemokine receptor. nih.gov The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the inflammatory response by mediating the recruitment of monocytes and macrophages to sites of inflammation. By blocking this receptor, N-benzylindole-2-carboxylic acid derivatives can effectively inhibit the migration of these key inflammatory cells, representing a direct anti-inflammatory mechanism. nih.gov

Furthermore, the broader class of indole derivatives is known to exert anti-inflammatory effects through various other mechanisms. These include the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the inhibition of the NF-κB signaling pathway. nih.govresearchgate.net Indole-based compounds have also been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov These established mechanisms for related indole structures suggest additional pathways through which this compound may exert anti-inflammatory effects.

Role as a Lead Compound in Drug Discovery and Development

A lead compound is a chemical structure that shows promising biological activity and serves as a starting point for the development of new drugs through chemical modification. This compound and its structural analogues fit this role perfectly. Its core scaffold has been identified in screenings for various therapeutic targets, including viral enzymes, parasitic protozoa, and inflammatory receptors. nih.gov

For instance, its identification as a CCR2b antagonist makes it a valuable lead for developing new anti-inflammatory drugs. nih.gov Similarly, the demonstrated activity of its derivatives against T. cruzi and the established potential of the scaffold as an HIV-1 integrase inhibitor highlight its utility as a versatile template for creating novel anti-infective agents. The defined structure-activity relationships, such as the importance of the carboxylic acid group for enzyme inhibition and the role of the N-benzyl group in enhancing potency, provide a clear roadmap for medicinal chemists to optimize the compound for improved efficacy and pharmacokinetic properties.

Applications as a Synthetic Intermediate for Bioactive Compounds

Beyond its own biological activities, this compound is a valuable synthetic intermediate. The carboxylic acid group at the 2-position is a key functional handle that can be readily converted into other functional groups, most commonly amides and esters. This chemical reactivity allows for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.

A clear example is the research into anti-Trypanosoma cruzi agents, where various indole-2-carboxylic acids were used as the starting point to synthesize a series of indole-2-carboxamides. This conversion is a straightforward chemical step that allowed researchers to explore how different amide substituents impacted biological potency. This utility as a chemical building block makes it an important compound for the broader drug discovery process, enabling the creation of more complex and potent bioactive molecules.

Investigation as an Enzyme Inhibitor (e.g., Factor Xa, Factor VIIa, CysLT1)

The therapeutic potential of a compound is often linked to its ability to selectively inhibit the activity of specific enzymes. While research into the biological activities of "this compound" is not extensively documented in publicly available literature, the core structure of indole-2-carboxylic acid has been a scaffold of interest in the development of various enzyme inhibitors. This section explores the available research on related compounds as inhibitors of Factor Xa, Factor VIIa, and the cysteinyl leukotriene receptor 1 (CysLT1).

Factor Xa and Factor VIIa Inhibition

A comprehensive search of scientific literature did not yield any studies specifically investigating "this compound" as an inhibitor of either Factor Xa or Factor VIIa. These two enzymes are critical components of the coagulation cascade, and their inhibition is a key strategy in the development of anticoagulant therapies. While various heterocyclic compounds have been explored as inhibitors of these serine proteases, there is no specific data available to suggest that "this compound" has been evaluated for this purpose.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

While direct studies on "this compound" as a CysLT1 antagonist are not available, research on structurally related indole-2-carboxylic acid derivatives has shown this scaffold to be a promising foundation for the development of potent and selective CysLT1 antagonists. Cysteinyl leukotrienes are inflammatory mediators that play a significant role in the pathophysiology of asthma and other inflammatory conditions by binding to CysLT receptors.

A notable study identified a series of 3-substituted 1H-indole-2-carboxylic acid derivatives as novel and highly potent CysLT1 selective antagonists. The research highlighted the critical importance of the indole-2-carboxylic acid moiety for the compound's antagonist activity. Within this study, derivatives featuring a methoxy group on the indole ring were synthesized and evaluated, providing valuable insight into the structure-activity relationship (SAR) of this class of compounds.

One of the most potent compounds identified in the study was 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid . This molecule, a structural isomer of the subject compound (possessing a methoxy group at the 7-position instead of the 6-position), demonstrated exceptionally high potency and selectivity for the CysLT1 receptor over the CysLT2 receptor.

The table below summarizes the inhibitory activity of this related compound against CysLT1 and CysLT2 receptors, as determined by a calcium mobilization assay.

| Compound | CysLT1 IC₅₀ (µM) | CysLT2 IC₅₀ (µM) |

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid | 0.0059 ± 0.0011 | 15 ± 4 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity. Data is presented as mean ± standard deviation.

These findings underscore the potential of the methoxy-substituted indole-2-carboxylic acid scaffold as a template for designing highly effective CysLT1 antagonists. The potent activity of the 7-methoxy isomer suggests that further investigation into other positional isomers, such as the 6-methoxy derivative, could be a worthwhile avenue of research in the quest for novel anti-inflammatory and anti-asthmatic agents. However, without direct experimental data, the inhibitory potential of "this compound" against CysLT1 remains speculative.

Structure Activity Relationships Sar and Structural Modifications of Indole Carboxylic Acids

Impact of N-Benzyl Substitution on Biological Activity and Reactivity

The substitution at the N-1 position of the indole (B1671886) ring significantly influences the molecule's properties. The introduction of a benzyl (B1604629) group, in particular, has been shown to be a critical modification for enhancing both biological activity and chemical reactivity.

Research has identified N-benzylindole-2-carboxylic acids as a novel series of potent and selective functional antagonists for the CCR2b chemokine receptor. chim.it This discovery highlights the importance of the N-benzyl moiety for achieving high-affinity binding and functional inhibition at this specific biological target. chim.it The benzyl group's lipophilic nature and potential for π-π stacking interactions can facilitate stronger binding within the receptor pocket.

From a chemical reactivity standpoint, the nature of the substituent on the indole nitrogen plays a crucial role. Studies on palladium-catalyzed reactions have shown that substrates with alkyl groups, such as methyl, ethyl, or benzyl, on the nitrogen atom exhibit superior reactivity compared to those with an N-aryl substituent or an unsubstituted N-H. nih.gov This suggests that the N-benzyl group can enhance the indole nucleus's reactivity in certain synthetic transformations, making it a valuable handle for further molecular elaboration.

Table 1: Effect of N-1 Substitution on Indole Reactivity

| N-1 Substituent | Reactivity Profile | Biological Role Example |

|---|---|---|

| Benzyl | Superior reactivity in Pd-catalyzed reactions nih.gov | Potent CCR2b chemokine receptor antagonism chim.it |

| Aryl | Lower reactivity compared to N-alkyl groups nih.gov | - |

| Unsubstituted (H) | Reaction may fail to proceed nih.gov | - |

Role of the 6-Methoxy Group in Modulating Activity

The methoxy (B1213986) (-OCH₃) group is a common substituent in many naturally occurring and synthetic indole derivatives, where it acts as a powerful modulator of electronic properties and biological function. nih.gov Its placement on the indole's benzene (B151609) ring can significantly alter the molecule's activity.

Specifically, the 6-methoxy substituent has been associated with distinct biological activities. For instance, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, has demonstrated promising antifungal properties. nih.gov In preclinical studies, a hydrogel formulation of this compound showed increased antimycotic activity against C. albicans and promoted wound healing in vivo. nih.gov This indicates that the 6-methoxy group can confer potent and specific bioactivities.

Furthermore, methoxy groups, in general, are known to enhance the reactivity of the indole ring. nih.gov As electron-donating groups, they increase the electron density of the aromatic system, which can influence interactions with biological targets and affect the molecule's metabolic stability. The position of the methoxy group is critical; for example, in a series of dopamine (B1211576) receptor ligands, moving a methoxy group from the 5-position to the 6-position on the indole ring resulted in similar binding affinities for D₂ and D₃ receptors, suggesting subtle but important positional effects on receptor interaction.

Significance of the Carboxylic Acid Position (e.g., C-2 vs. C-6)

The position of the carboxylic acid group on the indole scaffold is a determining factor for the compound's biological target and mechanism of action. Different positional isomers often exhibit distinct pharmacological profiles.

Indole-2-carboxylic acids have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). acs.orgrsc.org The activity of these compounds relies on the ability of the indole nucleus and the C-2 carboxyl group to form a chelating core with two Mg²⁺ ions within the active site of the integrase enzyme. nih.govacs.org This specific orientation, dictated by the C-2 position of the carboxylate, is crucial for inhibiting the enzyme's function. nih.gov

In contrast, indole-6-carboxylic acids have been explored as scaffolds for multi-target antiproliferative agents. chim.it For example, derivatives of indole-6-carboxylic acid have been synthesized to target both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key proteins in cancer progression. chim.it

Meanwhile, indole-5-carboxylic acids have been investigated as potent inhibitors of cytosolic phospholipase A₂α (cPLA₂α), an enzyme involved in the biosynthesis of pro-inflammatory mediators. jbarbiomed.com